(R)-3-Aminopiperidine dihydrochloride

Catalog No.
S690680
CAS No.
334618-23-4
M.F
C5H13ClN2
M. Wt
136.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Aminopiperidine dihydrochloride

CAS Number

334618-23-4

Product Name

(R)-3-Aminopiperidine dihydrochloride

IUPAC Name

(3R)-piperidin-3-amine;hydrochloride

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

InChI

InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H/t5-;/m1./s1

InChI Key

ITYKBOIQLYMDTI-NUBCRITNSA-N

SMILES

C1CC(CNC1)N.Cl.Cl

Synonyms

(3R)-3-Piperidinamine Dihydrochloride; (R)-(-)-3-Aminopiperidine Dihydrochloride

Canonical SMILES

C1CC(CNC1)N.Cl

Isomeric SMILES

C1C[C@H](CNC1)N.Cl

Medicinal Chemistry

(R)-3-Aminopiperidine dihydrochloride serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules with potential therapeutic applications. Its structure allows for incorporation into various drug candidates targeting different biological processes []. Research has explored its use in developing:

  • Anticonvulsants: Studies suggest (R)-3-Aminopiperidine dihydrochloride as a scaffold for designing novel anticonvulsant medications [].
  • Anxiolytics: Some research explores its potential role in developing drugs for anxiety disorders [].

(R)-3-Aminopiperidine dihydrochloride is a chiral compound characterized by the presence of an amino group attached to a piperidine ring. Its chemical formula is C5H12N2Cl2C_5H_{12}N_2Cl_2, and it has a molecular weight of approximately 173.08 g/mol. This compound is notable for its role as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of central nervous system drugs due to its ability to cross the blood-brain barrier.

, primarily involving nucleophilic substitutions and reductions. The compound can be synthesized through the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride, which results in the formation of (R)-3-aminopiperidine, followed by salt formation with hydrochloric acid to yield (R)-3-aminopiperidine dihydrochloride .

Another method involves reacting D-mandelic acid with racemic 3-piperidine amide under specific conditions to produce (R)-3-aminopiperidine hydrochloride, which can then be converted to its dihydrochloride form .

(R)-3-Aminopiperidine dihydrochloride exhibits significant biological activity, particularly as a neurotransmitter modulator. It has been investigated for its potential effects on various neurological conditions due to its interaction with receptors in the central nervous system. Studies suggest that it may play a role in enhancing cognitive functions and could be beneficial in treating disorders such as depression and anxiety .

The synthesis of (R)-3-Aminopiperidine dihydrochloride can be achieved through several methods:

  • Lithium Aluminum Hydride Reduction: This involves reducing (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran at controlled temperatures, followed by reaction with hydrochloric acid .
  • D-Mandelic Acid Method: D-mandelic acid reacts with racemic 3-piperidine amide in an organic solvent under specific temperature conditions, leading to the formation of (R)-3-aminopiperidine hydrochloride, which can then be converted to its dihydrochloride form .
  • N-Boc Protection Method: Utilizing N-Boc-3-piperidone and (S)-or(R)-tert-butanesulfinyl amide, this method involves a series of reactions including condensation and low-temperature reduction, followed by deprotection to yield (R)-3-aminopiperidine dihydrochloride .

(R)-3-Aminopiperidine dihydrochloride is primarily used in medicinal chemistry as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Development of drugs targeting neurological disorders.
  • Synthesis of compounds that act on serotonin and dopamine receptors.
  • Use in research to explore new therapeutic agents for mental health conditions.

Interaction studies have shown that (R)-3-Aminopiperidine dihydrochloride can influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. It has been observed to enhance synaptic transmission and may modulate receptor activity, making it a candidate for further exploration in pharmacological applications targeting mood disorders and cognitive enhancement .

Several compounds share structural similarities with (R)-3-Aminopiperidine dihydrochloride. Below are some notable examples:

Compound NameStructure SimilarityUnique Properties
1-AminopiperidineSimilar ring structureOften used in organic synthesis
4-AminopiperidineSimilar ring structureExhibits different biological activity
(S)-3-AminopiperidineEnantiomerPotentially different pharmacokinetic properties
2-AminomorpholineSimilar nitrogen ringDifferent functional groups affecting activity

The uniqueness of (R)-3-Aminopiperidine dihydrochloride lies in its specific stereochemistry, which influences its interaction with biological targets and its efficacy as a therapeutic agent compared to other similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

136.0767261 g/mol

Monoisotopic Mass

136.0767261 g/mol

Heavy Atom Count

8

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (87.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

334618-23-4

Dates

Modify: 2023-08-15

Explore Compound Types